12-phosphonododecanoic Acid
Description
Significance of Phosphonic Acid Derivatives in Modifying Substrate Interfaces
Phosphonic acid derivatives are highly valued for their ability to form robust, covalent bonds with a variety of metal oxide surfaces, such as aluminum oxide, titanium oxide, and indium tin oxide (ITO). ontosight.airesearchgate.netchemicalbook.comresearchgate.net This strong interaction, which results in a stable M–O–P linkage, makes them superior to other common surface modifiers like carboxylic acids and organosilanes in terms of hydrolytic stability and coverage. chemicalbook.comresearchgate.net The primary role of these derivatives is to act as molecular adhesion promoters or to precisely control the surface properties of a substrate. chemrxiv.org By choosing a specific terminal group on the alkyl chain, the modified surface can be rendered hydrophobic, hydrophilic, or reactive for subsequent chemical transformations. researchgate.netchemrxiv.org This versatility allows for the engineering of interfaces with tailored chemical and physical properties for applications in corrosion protection, electronics, and biomaterials. researchgate.netresearchgate.net
Overview of Long-Chain Phosphonic Acids in Self-Assembly Phenomena
Long-chain alkylphosphonic acids are particularly adept at forming highly ordered, two-dimensional structures on substrates known as self-assembled monolayers (SAMs). ontosight.ainih.gov The formation of these dense and well-packed molecular layers is a spontaneous process driven by the strong interaction of the phosphonic acid head group with the substrate and the van der Waals forces between adjacent long alkyl chains. nih.gov The length of the alkyl chain is a critical factor; chains with ten or more carbons typically lead to more ordered and stable monolayers due to increased intermolecular interactions. nih.gov These SAMs can create surfaces with specific wettability characteristics, such as the superhydrophobic surfaces generated by fluorinated long-chain phosphonic acids, or can serve as a platform for building more complex molecular architectures. ontosight.aiethz.ch
Contextualizing 12-Phosphonododecanoic Acid within Modern Surface Chemistry Research
This compound (12-PDA) is a prime example of a bifunctional molecule designed for advanced surface engineering. It possesses the characteristic phosphonic acid head group for strong anchoring to metal oxide surfaces, combined with a terminal carboxylic acid (-COOH) group at the end of a twelve-carbon chain. researchgate.netresearchgate.net This dual functionality is central to its use in modern research. The phosphonic acid group ensures the formation of a stable SAM on a substrate, while the exposed carboxylic acid group provides a reactive site for covalently linking other molecules. researchgate.netgoogleapis.com This strategy is widely used to functionalize surfaces for specific applications, such as immobilizing DNA for biosensors or attaching nanoparticles for catalytic or electronic purposes. researchgate.netresearchgate.netgoogle.com Research on molecules like 12-PDA and its counterparts, such as 16-phosphonohexadecanoic acid (PHDA) and 12-aminododecylphosphonic acid (NH2-PA), is pivotal for developing next-generation functional materials and devices. mdpi.comosti.gov
Chemical and Physical Properties of this compound
The properties of this compound make it a versatile tool for surface modification.
| Property | Value |
| Molecular Formula | C₁₂H₂₅O₅P |
| Molecular Weight | 280.30 g/mol |
| Appearance | White solid chemrxiv.org |
| Key Functional Groups | 1x Phosphonic Acid [-PO(OH)₂], 1x Carboxylic Acid [-COOH] |
This data is compiled from chemical knowledge and synthesis information. chemrxiv.org
Synthesis and Characterization
The synthesis of this compound is a multi-step process, typically starting from a precursor containing a protected carboxylic acid and a terminal halide. A common final step in its synthesis involves the deprotection of the phosphonate (B1237965) ester.
A reported laboratory synthesis involves taking a diethyl phosphonate precursor and reacting it with trimethylbromosilane in dichloromethane. After stirring for 24 hours, methanol (B129727) is added to complete the reaction, yielding this compound as a white solid after concentration and recrystallization. chemrxiv.org
Characterization of the final product and the self-assembled monolayers it forms is crucial for confirming its structure and function. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the molecular structure. For this compound, characteristic signals appear around 2.25-2.30 ppm for the protons adjacent to the carboxylic acid group and between 1.32-1.73 ppm for the main alkyl chain protons. chemrxiv.org
X-ray Photoelectron Spectroscopy (XPS) : XPS is used to verify the chemical composition of the SAM on a substrate, confirming the presence of phosphorus and the integrity of the monolayer. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : Reflectance FTIR spectroscopy helps to characterize the bonding of the phosphonate group to the substrate and the orientation of the alkyl chains within the SAM. researchgate.net
Research Findings and Applications
Research on this compound is centered on its ability to act as a molecular bridge, connecting inorganic substrates to organic or biological systems.
Formation of Self-Assembled Monolayers (SAMs)
This compound readily forms self-assembled monolayers on a range of technologically important metal oxides. The phosphonic acid head group serves as a robust anchor, binding to the hydroxylated surfaces of materials like indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). researchgate.netchemrxiv.orgresearchgate.net The process typically involves immersing the substrate in a dilute solution of the molecule in a solvent like tetrahydrofuran (B95107). chemrxiv.org The resulting monolayer presents a surface of carboxylic acid groups, fundamentally altering the substrate's interfacial properties. researchgate.net
Bifunctional Linker for Surface Functionalization
The most significant application of 12-PDA is as a bifunctional linker. The terminal carboxylic acid group is a versatile chemical handle that can be used to immobilize other molecules through standard coupling chemistry.
A prominent example is in the field of biosensors. Researchers have used 12-PDA to attach single-stranded DNA (ssDNA) to ITO surfaces. researchgate.netgoogle.com In this process:
A stable SAM of 12-PDA is formed on the ITO substrate.
The carboxylic acid groups are activated, often using a carbodiimide (B86325) like EDC, to form a reactive intermediate. googleapis.com
An amine-modified ssDNA strand is introduced, which then forms a stable amide bond with the activated surface. researchgate.net
This methodology provides a reliable platform for creating DNA-modified surfaces capable of detecting hybridization events, which can be monitored using electrochemical or thermographic techniques. researchgate.net This approach has been foundational for developing various sensing methods using ITO thin films. researchgate.net
Use in Nanoparticle and Materials Assembly
The ability to functionalize surfaces with carboxylic acid groups is also valuable for directing the assembly of nanoparticles. A monolayer of 12-PDA can be used to bind metal nanoparticles to a substrate, where the phosphonate group attaches to the substrate and the carboxyl group coordinates with the nanoparticle surface. researchgate.net This precise positioning is essential for fabricating advanced materials for catalysis and nanoelectronics. Furthermore, the polar -COOH terminal groups can be used to promote the formation of biomimetic layers, such as hydroxyapatite (B223615) on titanium surfaces, which is relevant for improving the biocompatibility of dental implants. nih.gov
Structure
3D Structure
Properties
CAS No. |
295792-72-2 |
|---|---|
Molecular Formula |
C12H25O5P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
12-phosphonododecanoic acid |
InChI |
InChI=1S/C12H25O5P/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-18(15,16)17/h1-11H2,(H,13,14)(H2,15,16,17) |
InChI Key |
BUKGQBGCJBXIKV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 12 Phosphonododecanoic Acid for Research Applications
Strategies for the Controlled Synthesis of 12-Phosphonododecanoic Acid
The synthesis of this compound typically involves multi-step processes starting from precursors containing either the carboxylic acid or the phosphonate (B1237965) moiety, followed by the introduction and modification of the other functional group. A common and effective strategy is the Arbuzov reaction, which is widely used for the formation of carbon-phosphorus bonds.
One synthetic route begins with a long-chain omega-halo-carboxylic acid, such as 12-bromododecanoic acid. This starting material undergoes a reaction with a trialkyl phosphite, typically triethyl phosphite, via the Michaelis-Arbuzov reaction. The reaction proceeds through a quasi-phosphonium salt intermediate, which then dealkylates to form the corresponding phosphonate ester. Subsequent hydrolysis of the ester groups, usually under acidic conditions, yields the final this compound.
Another approach involves the radical addition of a phosphine or phosphite to an unsaturated carboxylic acid. For instance, the reaction of undecylenic acid with diethyl phosphite in the presence of a radical initiator can lead to the formation of the diethyl ester of this compound. This is then followed by hydrolysis to obtain the desired product.
| Reaction Step | Reagents and Conditions | Purpose |
| Phosphonation | 12-bromododecanoic acid, Triethyl phosphite, Heat (e.g., 150-160 °C) | Introduction of the phosphonate group via the Arbuzov reaction. |
| Hydrolysis | Diethyl 12-phosphonododecanoate, Concentrated HCl, Reflux | Conversion of the phosphonate ester to the phosphonic acid. |
Functionalization Approaches for Modifying the Dodecanoic Acid Chain
The dodecanoic acid backbone of this compound provides a versatile scaffold for further chemical modification, allowing for the introduction of various functionalities to tailor the molecule for specific research applications.
The carboxylic acid end of this compound can be readily modified to introduce a range of terminal functional groups. Standard esterification or amidation reactions can be employed to attach molecules with desired properties. For example, reaction with a fluorescently labeled alcohol or amine can yield a fluorescently tagged phosphonic acid for imaging applications.
For applications in biological model systems, the carboxylic acid group can be activated to facilitate covalent linkage to biomolecules such as peptides, proteins, or nucleic acids. nih.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated intermediate can then react with primary amine groups on the biomolecule to form a stable amide bond. This strategy is fundamental in creating biofunctionalized surfaces where the phosphonate group anchors the molecule to a substrate, and the tethered biomolecule is presented for interaction studies. nih.gov
| Derivatization Strategy | Reagents | Functional Group Introduced | Potential Application |
| Esterification | Alcohol (e.g., fluorescently labeled), Acid catalyst | Ester | Fluorescence imaging |
| Amidation | Amine, Coupling agents (EDC, NHS) | Amide | Bioconjugation to proteins |
| Click Chemistry | Azide or alkyne-containing molecule, Copper(I) catalyst | Triazole | Modular attachment of various moieties |
Purification and Characterization of Synthetic Intermediates and Final Products
Rigorous purification and characterization are essential to ensure the identity and purity of synthetic intermediates and the final this compound product.
Purification is typically achieved through a combination of techniques. Recrystallization is often effective for solid intermediates and the final product. Chromatographic methods, such as column chromatography on silica gel, can be used to separate the desired product from unreacted starting materials and byproducts. For the final phosphonic acid, which can be highly polar, reverse-phase high-performance liquid chromatography (HPLC) may be employed. sielc.com
A suite of analytical techniques is used for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation. 1H NMR provides information on the protons in the alkyl chain and can confirm the presence of both the carboxylic acid and phosphonic acid protons. 13C NMR is used to identify all the carbon atoms in the molecule. 31P NMR is particularly diagnostic for confirming the presence and chemical environment of the phosphorus atom in the phosphonate group. nih.gov
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. nist.gov Infrared (IR) spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the P=O and P-O-H stretches of the phosphonic acid.
| Analytical Technique | Information Obtained |
| 1H NMR | Proton environment, confirmation of functional groups |
| 13C NMR | Carbon skeleton of the molecule |
| 31P NMR | Presence and chemical environment of the phosphorus atom |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared (IR) Spectroscopy | Identification of functional groups (C=O, O-H, P=O) |
Self Assembled Monolayers Sams of 12 Phosphonododecanoic Acid on Diverse Substrates
Fundamental Principles of Phosphonic Acid SAM Formation
The spontaneous organization of 12-phosphonododecanoic acid molecules from a solution onto a substrate is a complex process governed by a delicate interplay of kinetic and thermodynamic factors. The resulting structure and quality of the SAM are highly dependent on the experimental conditions.
Adsorption Kinetics and Thermodynamic Driving Forces
The formation of phosphonic acid SAMs on metal oxide surfaces is primarily driven by the strong affinity of the phosphonic acid headgroup for the metal oxide. This interaction leads to the formation of a stable, covalent-like bond between the phosphorus atom and the metal atoms on the surface. The adsorption process is generally considered to be thermodynamically favorable, with a negative Gibbs free energy change. This spontaneity arises from the enthalpic gain of forming the strong P-O-metal bond and the entropic gain from the release of solvent molecules from the surface and the self-organization of the alkyl chains.
While specific kinetic data for this compound is not extensively reported in the literature, the adsorption of long-chain phosphonic acids typically follows a Langmuir-type adsorption isotherm, where the rate of adsorption is initially rapid as molecules occupy vacant surface sites and then slows as the surface approaches saturation. The kinetics are influenced by factors such as the concentration of the phosphonic acid in solution, the temperature, and the nature of the solvent. The self-assembly process is driven by both the strong interaction of the phosphonic acid headgroup with the substrate and the van der Waals interactions between the adjacent alkyl chains, which promote a high degree of order within the monolayer.
Influence of Solvent and Concentration on SAM Organization
The choice of solvent plays a critical role in the formation of high-quality SAMs. The solvent must be able to dissolve the phosphonic acid without strongly competing for surface binding sites. For long-chain phosphonic acids like this compound, solvents with low to moderate polarity, such as ethanol, tetrahydrofuran (B95107) (THF), and toluene, are often employed. The solvent can influence the pre-organization of the molecules in the solution phase, which in turn affects the ordering of the final monolayer. In some cases, a less polar solvent can promote stronger intermolecular interactions between the alkyl chains, leading to more densely packed and well-ordered SAMs. However, the solubility of the phosphonic acid in the chosen solvent is a crucial prerequisite.
The concentration of the this compound solution also significantly impacts the quality of the resulting SAM. A concentration that is too low may result in incomplete monolayer formation, leaving defects and exposed substrate areas. Conversely, a concentration that is too high can lead to the formation of disordered multilayers or aggregates on the surface. The optimal concentration is typically in the millimolar (mM) range and needs to be empirically determined for each specific substrate and solvent system to achieve a balance between complete surface coverage and a well-ordered monolayer structure.
SAM Formation on Metal Oxide Surfaces
The robust nature of the phosphonate-metal oxide bond makes this compound an excellent candidate for modifying the surface properties of a variety of metal oxide materials.
Indium Tin Oxide (ITO) Substrates
Indium tin oxide (ITO) is a transparent conducting oxide widely used in optoelectronic devices such as displays and solar cells. The surface modification of ITO with SAMs can tune its work function, improve charge injection/extraction efficiency, and enhance device stability.
Research has demonstrated the formation of a close-packed, ordered adlayer of this compound on ITO surfaces acs.orgacs.orgresearchgate.net. The phosphonic acid headgroup interacts strongly with the indium and tin oxide species on the ITO surface, leading to the formation of a stable monolayer. Techniques such as X-ray photoelectron spectroscopy (XPS) and variable angle reflectance Fourier transform infrared spectroscopy have been used to characterize these monolayers, confirming the presence of the phosphonate (B1237965) linkage to the surface acs.org. The long dodecyl chains of the this compound molecules align due to van der Waals forces, resulting in a densely packed and ordered structure. The terminal carboxylic acid groups of the SAM provide a platform for further functionalization, for instance, for the immobilization of biomolecules.
| Parameter | Observation | Characterization Technique |
| Adlayer Structure | Close-packed and ordered | Variable Angle Reflectance FTIR Spectroscopy |
| Bonding | Phosphonate-indium interaction | X-ray Photoelectron Spectroscopy (XPS) |
Zinc Oxide (ZnO) Nanostructures and Thin Films
Zinc oxide (ZnO) is a versatile semiconductor material with applications in sensors, light-emitting diodes, and solar cells. Modifying ZnO surfaces with this compound SAMs can passivate surface defects, control the surface energy, and improve the interface with other materials.
Studies have shown that this compound, referred to as COOH-PA in some literature, can be used to modify the surface of ZnO nanowires researchgate.net. The phosphonic acid group serves as a stable anchor to the ZnO surface. The formation of these SAMs can be influenced by the choice of solvent, with less polar solvents sometimes leading to more well-defined monolayers by minimizing undesirable side reactions with the ZnO surface. The terminal carboxylic acid group of the this compound monolayer on ZnO provides a reactive site for subsequent chemical modifications, enabling the construction of hierarchical nanostructures.
| Substrate | Molecule | Key Finding |
| ZnO Nanowires | This compound (COOH-PA) | Formation of a functional monolayer for further surface modification. |
Titanium and Related Alloys (e.g., Nitinol, Ti-6Al-4V)
Titanium and its alloys, such as Nitinol (Nickel-Titanium) and Ti-6Al-4V, are widely used in biomedical implants due to their excellent mechanical properties and biocompatibility. Surface modification with SAMs can further enhance their biological performance by promoting specific cell adhesion and preventing non-specific protein adsorption.
While specific research focusing solely on this compound on these titanium alloys is limited, patent literature suggests its use as a surface modification agent for Ti-6Al-4V to create a therapeutic self-assembled monolayer googleapis.com. The general principles of phosphonic acid SAM formation on titanium oxide are well-established. The native oxide layer on titanium and its alloys provides an ideal substrate for the strong binding of the phosphonic acid headgroup. It is expected that this compound would form a stable and ordered monolayer on these surfaces, with the terminal carboxylic acid group available for the covalent attachment of bioactive molecules such as peptides or growth factors to improve the integration of the implant with the surrounding tissue. Further research is needed to fully characterize the structure and properties of this compound SAMs on these important biomaterials.
Bronze and Other Metal Surfaces
While specific studies on this compound on bronze are not extensively documented, research on similar long-chain phosphonic acids on copper, the primary constituent of bronze, provides significant insights. Phosphonic acid monolayers have been shown to form protective barriers on copper surfaces, effectively mitigating corrosion. Studies involving electrochemical impedance spectroscopy (EIS) and in situ electrochemical quartz crystal microbalance (EQCM) techniques demonstrate that phosphonic acids adsorb onto the copper surface, forming SAMs that act as effective corrosion inhibitors in acidic environments. The protective efficiency is influenced by the molecular structure and immersion time.
The formation of these SAMs involves a chemical adsorption mechanism where the phosphonic acid headgroup interacts with the native oxide layer of the metal. This interaction leads to the formation of a stable, organized monolayer. For instance, phosphonic acid SAMs on copper have demonstrated the ability to significantly increase polarization resistance, thereby preventing corrosion.
Stainless Steel and Cobalt-Chromium Alloys
Self-assembled monolayers of this compound and similar alkylphosphonic acids have been successfully formed on the native oxide surfaces of stainless steel (specifically SS316L) and cobalt-chromium (Co-Cr) alloys.
On stainless steel, alkylphosphonic acids with chain lengths of 12 carbons or more form well-ordered and hydrophobic monolayers. These films demonstrate excellent long-term stability for up to 30 days in acidic, neutral, and physiological solutions. The phosphonic acid headgroups bind covalently to the metal oxide surface, often in a bidentate fashion, creating a robust and densely packed layer.
Similarly, on Co-Cr alloys, which are widely used in biomedical implants, phosphonic acids like 16-Phosphonohexadecanoic acid and Octadecylphosphonic acid form nanosized, uniform SAMs. nih.govresearchgate.net These monolayers are stable under oxidative conditions and in simulated physiological solutions like phosphate-buffered saline (PBS). nih.govresearchgate.net Characterization using X-ray Photoelectron Spectroscopy (XPS) confirms the presence of the phosphorous from the phosphonic acid headgroup on the Co-Cr surface, indicating successful monolayer formation. nih.govnih.gov Contact angle measurements show a significant increase in hydrophobicity after SAM formation, which is indicative of a well-ordered monolayer. nih.gov For example, the contact angle for a bare Co-Cr alloy was reported as 73.13°, which increased to 101.91° after the formation of an Octadecylphosphonic acid SAM. nih.gov
Structural Elucidation of this compound SAMs
Molecular Orientation and Packing Density within the Monolayer
The molecular arrangement within a phosphonic acid SAM is crucial for its performance. Techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are used to determine the molecular orientation, often described by the tilt angle of the alkyl chains with respect to the surface normal. For long-chain alkylphosphonic acids, such as Octadecylphosphonic acid (ODPA), on silicon oxide, the tilt angle is approximately 37-38°.
Packing density is another critical parameter, often expressed as the area per molecule. For ODPA on a silicon dioxide surface, this has been measured to be around 18.5 Ų per molecule, which is consistent with the value for close-packed alkyl chains. Densely packed molecules, indicated by a smaller area per molecule, generally result in more robust and effective monolayers.
| Phosphonic Acid | Substrate | Tilt Angle (from surface normal) | Area per Molecule (Ų) |
|---|---|---|---|
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | ~37° - 38° | ~18.5 |
| 11-hydroxyundecylphosphonic acid | Silicon Oxide | ~43° - 45° | Not Specified |
Influence of Alkyl Chain Length and Terminal Groups on SAM Order and Stability
The structure and stability of self-assembled monolayers are significantly influenced by the length of the alkyl chain and the nature of the terminal functional group.
Alkyl Chain Length: The length of the alkyl chain plays a pivotal role in the formation of well-ordered SAMs. The van der Waals interactions between adjacent alkyl chains are a primary driving force for the self-assembly process.
Short Chains: Phosphonic acids with shorter alkyl chains (e.g., fewer than ten carbons) tend to form more disordered, liquid-like monolayers. This is due to insufficient cohesive energy from van der Waals forces to overcome the entropy of the system.
Long Chains: As the alkyl chain length increases, particularly to 12 carbons and beyond, the cumulative van der Waals forces become more significant. This leads to the formation of more densely packed, crystalline, and stable monolayers. Studies on stainless steel have shown that ordered monolayers are formed for alkylphosphonic acids with chain lengths of 12 to 18 carbons. These longer-chain SAMs exhibit superior stability in various aqueous environments.
Terminal Groups: The functional group at the terminus of the molecule dictates the surface properties of the SAM. For this compound, this is a carboxyl group (-COOH).
Interfacial Bonding Mechanisms and Molecular Interactions of 12 Phosphonododecanoic Acid with Substrates
Phosphonate-Substrate Interactions
The primary anchoring mechanism of 12-phosphonododecanoic acid to a substrate occurs through the phosphonate (B1237965) headgroup. This interaction is highly dependent on the specific chemistry of the substrate surface and can manifest in several binding motifs.
Tridentate, Bidentate, and Monodentate Binding Motifs
The phosphonic acid headgroup, -PO(OH)₂, offers multiple oxygen atoms that can coordinate with metal or metal oxide surfaces. This allows for a variety of binding configurations, including tridentate, bidentate, and monodentate motifs. In a tridentate fashion, all three oxygen atoms of the phosphonate group coordinate with the substrate. This is often the most stable and preferred binding mode on surfaces that can accommodate this geometry, leading to a strong and robust attachment. For instance, on zinc oxide surfaces, the chemisorption of similar phosphonic acids primarily results in a tridentate phosphonate structure acs.org.
A bidentate binding motif involves two of the phosphonate oxygen atoms interacting with the substrate. This can occur in two ways: a bridging bidentate mode, where the oxygens bind to two different surface metal atoms, or a chelating bidentate mode, where they bind to the same metal atom. The prevalence of bidentate versus tridentate binding is influenced by the lattice spacing of the substrate atoms and the surface hydroxyl group density.
Finally, a monodentate linkage occurs when only one oxygen atom from the phosphonate group forms a bond with the substrate. This is the weakest of the covalent interactions and is generally less common for phosphonic acids on well-prepared oxide surfaces. The specific binding motif adopted by this compound can be influenced by factors such as the solvent used for deposition and the surface preparation of the substrate.
Role of Substrate Surface Chemistry in Adsorption
The surface chemistry of the substrate plays a critical role in the adsorption and ordering of this compound. Metal oxide surfaces, such as indium-tin oxide (ITO), are particularly well-suited for the formation of dense and ordered SAMs of this molecule. The presence of surface hydroxyl (-OH) groups is crucial for the initial physisorption and subsequent chemisorption of the phosphonic acid headgroup. The reaction proceeds through a condensation reaction between the P-OH groups of the acid and the M-OH groups on the surface, forming stable M-O-P linkages and releasing water molecules.
Research has demonstrated the formation of a close-packed, ordered adlayer of this compound on ITO surfaces, which is attributed to a strong phosphonate-indium bonding interaction acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netcolab.ws. The density and accessibility of these surface hydroxyl groups will directly impact the surface coverage and binding efficiency of the this compound monolayer. In essence, the substrate's surface acts as a template for the self-assembly process, with its chemical and crystallographic nature dictating the quality of the resulting monolayer.
Intermolecular Interactions within this compound SAMs
Once the molecules are anchored to the substrate, lateral interactions between adjacent this compound molecules become significant, driving the formation of a well-ordered, two-dimensional crystalline structure.
Mechanisms of Adhesion Promotion and Stability of Modified Interfaces
The robust interfacial bonding and strong intermolecular interactions within this compound SAMs make them effective adhesion promoters and stabilizers for modified interfaces. The strong covalent bonds formed between the phosphonate headgroup and the substrate create a durable link between the organic monolayer and the inorganic surface. This strong primary adhesion is a key factor in the stability of the interface.
Advanced Spectroscopic and Microscopic Characterization Methodologies in 12 Phosphonododecanoic Acid Research
Surface-Sensitive Spectroscopies for Chemical State and Composition Analysis
Spectroscopic techniques that are highly sensitive to the surface of a material are essential for analyzing the chemical state and composition of 12-phosphonododecanoic acid monolayers.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical bonding states of the near-surface region of a material. In the context of 12-PDDA SAMs, XPS is used to confirm the presence of the molecule on a substrate and to investigate the nature of the bond between the phosphonic acid headgroup and the surface.
High-resolution XPS spectra are typically recorded for the C 1s, O 1s, and P 2p core levels. The binding energies of these core levels provide information about the chemical environment of the atoms. For instance, the C 1s spectrum can be deconvoluted to identify components corresponding to the aliphatic hydrocarbon chain (C-C, C-H), and any carbon associated with the phosphonic acid group (C-P). The binding energy of the C 1s peak for the alkyl chain is often used as a reference, typically set to 285.0 eV, to correct for any charging effects. googleapis.com
The P 2p spectrum is particularly informative about the binding of the phosphonic acid to a metal oxide surface. The spectrum of the phosphonic acid headgroup shows components related to P=O and P-O bonds. Upon binding to a surface like indium tin oxide (ITO), changes in the P 2p spectrum indicate the formation of P-O-metal bonds. The P 2s peak, found at a binding energy of approximately 191.7 eV, can also be monitored to assess the stability of the phosphonic acid SAM under conditions such as annealing. acs.org The O 1s spectrum will show components from the phosphonic acid group (P=O and P-OH) and the underlying oxide substrate. A peak at a binding energy of around 531.2 eV is often attributed to the lattice oxygen of a metal oxide like ZnO. acs.org
Table 1: Representative XPS Binding Energies for Alkyl Phosphonic Acid Monolayers
| Core Level | Functional Group | Typical Binding Energy (eV) |
|---|---|---|
| C 1s | Aliphatic Chain (C-C, C-H) | ~285.0 - 285.9 |
| O 1s | Lattice Oxygen (Substrate) | ~531.2 |
| Phosphoryl (P=O) | ~532.6 | |
| Hydroxyl (P-OH) | ~533.9 | |
| P 2s | Phosphonate (B1237965) Headgroup | ~191.7 |
| P 2p | Phosphonate Headgroup | ~133.0 - 134.0 |
Note: These are typical values for alkyl phosphonic acids; specific values for this compound may vary depending on the substrate and experimental conditions.
Infrared Reflection-Absorption Spectroscopy (IR-RAS) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Vibrational spectroscopy techniques like Infrared Reflection-Absorption Spectroscopy (IR-RAS) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are crucial for determining the molecular structure, orientation, and packing of 12-PDDA molecules within a monolayer.
IR-RAS is particularly suited for studying monolayers on reflective substrates like gold or ITO. The "surface selection rule" in IR-RAS dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly observed. This allows for the determination of the average orientation of the alkyl chains in the SAM. For a well-ordered, close-packed monolayer of 12-PDDA, the symmetric (νs(CH2)) and asymmetric (νas(CH2)) methylene (B1212753) stretching modes would appear at approximately 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The positions of these peaks are indicative of the conformational order of the alkyl chains; lower frequencies suggest a more crystalline, all-trans conformation.
ATR-FTIR is a versatile technique that can be used for a wider variety of substrates, including silicon. It provides similar information to IR-RAS regarding the chemical functional groups present. In the case of 12-PDDA, key vibrational bands include the C-H stretching modes from the dodecyl chain, and the P=O and P-O stretching modes from the phosphonic acid headgroup. The P=O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. The formation of a close-packed, ordered adlayer of this compound has been observed on ITO surfaces. researchgate.netcolab.wsresearchgate.net
Table 2: Key Infrared Vibrational Modes for this compound Monolayers
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| νas(CH2) | Asymmetric methylene stretch | ~2920 |
| νs(CH2) | Symmetric methylene stretch | ~2850 |
| ν(P=O) | Phosphoryl stretch | ~1200 - 1300 |
| ν(P-O) | Phosphonate stretch | ~950 - 1100 |
Note: Peak positions can shift depending on the substrate, molecular packing, and bonding interactions.
UV-Photoelectron Spectroscopy (UPS) for Work Function Modifications
UV-Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to measure the work function of a material, which is the minimum energy required to remove an electron from its surface. The adsorption of a self-assembled monolayer of 12-PDDA can significantly modify the work function of a substrate.
This modification is due to the formation of an interface dipole, which arises from the bond between the phosphonic acid and the substrate, as well as the intrinsic dipole moment of the 12-PDDA molecule itself. The direction and magnitude of the work function shift depend on the orientation of the molecular dipoles. By measuring the secondary electron cutoff in the UPS spectrum before and after the formation of the 12-PDDA monolayer, the change in work function can be accurately determined. The ability to tune the work function of conductive oxides like ITO is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Imaging and Topographical Characterization
Microscopic techniques provide direct visualization of the surface morphology and structure of this compound films.
Atomic Force Microscopy (AFM) for Monolayer Structure and Defects
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the surface topography of a 12-PDDA monolayer with sub-nanometer resolution. AFM is used to assess the quality of the SAM, including its completeness, uniformity, and the presence of defects such as pinholes, domain boundaries, or molecular aggregates.
In tapping mode AFM, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. The feedback loop maintains a constant oscillation amplitude, and the error signal is used to generate a topographical image. This mode is gentle enough to image soft organic monolayers without causing significant damage. Phase imaging in AFM can provide additional contrast based on the viscoelastic properties of the surface, helping to distinguish between the SAM and the substrate or identify regions with different molecular packing.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) for Film Coverage
Scanning Electron Microscopy (SEM) provides images of the surface topography with a resolution that can be on the nanometer scale. While typically used for conductive samples, modern SEMs with low accelerating voltages can be used to image organic films like 12-PDDA on a substrate. SEM is particularly useful for examining the large-area uniformity and coverage of the film.
When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful tool for elemental analysis. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. By analyzing the energy of these X-rays, EDS can identify the elements present in the near-surface region and provide a semi-quantitative measure of their abundance. For a 12-PDDA monolayer, EDS can be used to map the distribution of phosphorus across the surface, thereby providing a measure of the film coverage and identifying any large-scale inconsistencies or defects in the monolayer.
Electrochemical and Wetting Properties Characterization
Characterizing the electrochemical and wetting properties of surfaces modified with this compound is crucial for applications ranging from corrosion inhibition to creating tailored bio-interfaces. Techniques such as contact angle measurements and electrochemical impedance spectroscopy are indispensable for quantifying these surface characteristics.
Contact angle goniometry is a fundamental technique used to determine the wettability of a surface, which is a direct reflection of its surface free energy. For surfaces modified with this compound, this measurement indicates the successful formation and packing density of the self-assembled monolayer. The long alkyl chain of the molecule is designed to orient away from the substrate, creating a low-energy, hydrophobic surface.
The water contact angle on a surface coated with a well-ordered monolayer of a long-chain phosphonic acid is significantly higher than that of the bare metal oxide substrate. mdpi.comnih.gov Research on analogous long-chain phosphonic acids, such as octadecylphosphonic acid (ODPA), demonstrates that these molecules form densely packed monolayers that effectively render hydrophilic oxide surfaces hydrophobic. researchgate.netsci-hub.se The degree of hydrophobicity is influenced by the packing and ordering of the alkyl chains; a more ordered, crystalline-like monolayer results in a higher contact angle. mdpi.com The stability of these monolayers, and thus their hydrophobicity, can be influenced by the specific binding state between the phosphonate headgroup and the substrate, which varies with the oxide's crystal structure and surface chemistry. nih.gov
Studies on various oxide surfaces like aluminum oxide (Al₂O₃) and hafnium oxide (HfO₂) show that phosphonic acid monolayers can achieve high water contact angles, indicating a successful modification of surface properties. sci-hub.se
Table 1: Representative Contact Angle and Thickness Data for Phosphonic Acid SAMs on Oxide Surfaces Data based on an analogous long-chain phosphonic acid (Octadecylphosphonic acid, ODPA).
| Substrate | Initial Water Contact Angle (°) | Thickness (nm) | Calculated Tilt Angle (°) |
| Al₂O₃ | 109 | 1.8 | 44 |
| HfO₂ | 101 | 1.8 | 44 |
Source: Adapted from scientific studies on phosphonate monolayer stability. sci-hub.se
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the corrosion resistance of metal surfaces coated with protective layers, such as a this compound SAM. researchgate.net By applying a small amplitude AC potential at various frequencies, EIS can probe the electrochemical behavior of the metal-coating-electrolyte interface. mdpi.comresearchgate.netmdpi.com
When a metal substrate is coated with a this compound monolayer, the SAM acts as a physical barrier, impeding the diffusion of corrosive species (e.g., water, ions) to the metal surface. researchgate.netacs.org This protective action is reflected in the EIS data. The key parameter derived from an EIS experiment is the impedance, which is typically much higher for a coated substrate than for a bare one. A high impedance, particularly at low frequencies, is indicative of excellent corrosion protection. researchgate.net
The data is often modeled using equivalent electrical circuits to extract quantitative parameters. For a SAM-coated surface, the circuit typically includes:
R_s : The solution resistance.
R_po : The pore resistance of the coating, representing the resistance to ion flow through defects in the monolayer. A higher R_po signifies a more compact and defect-free layer.
C_c : The coating capacitance. A low capacitance is desirable, as it indicates low water uptake by the coating.
In research models, the formation of phosphonic acid monolayers on metals like copper and steel has been shown to significantly increase the charge transfer resistance, thereby reducing the corrosion rate. researchgate.networldscientific.com Linear polarization resistance (LPR) measurements can also be used to determine the corrosion current, which is expected to decrease substantially after the application of a protective phosphonic acid monolayer. researchgate.net
Table 2: Interpretation of EIS Parameters for Corrosion Protection by a Phosphonic Acid SAM
| EIS Parameter | Indication for Unprotected Metal | Indication for High-Quality SAM Protection |
| Low-Frequency Impedance ( | Z | ) |
| Pore Resistance (R_po) | N/A | High |
| Coating Capacitance (C_c) | N/A | Low |
Bulk and Solution-Phase Characterization Techniques
To understand the bonding mechanism of this compound to surfaces and the properties of nanoparticles functionalized with it, bulk and solution-phase techniques are essential. SS-NMR provides atomic-level insight into surface bonding, while DLS and zeta potential measurements characterize nanoparticle behavior in suspension.
Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a crucial tool for investigating the local chemical environment and bonding structure of phosphonic acids on solid surfaces, such as metal oxides. nih.gov Specifically, ³¹P SS-NMR provides direct information about the interaction between the phosphonate headgroup and the surface. elsevierpure.com
The chemical shift of the ³¹P nucleus is highly sensitive to its local environment. When this compound binds to a metal oxide surface, the observed ³¹P chemical shift is different from that of the free acid in its bulk, crystalline form. This shift is indicative of the formation of P-O-Metal bonds. elsevierpure.comcpts.com.ua
Furthermore, the spectra can help distinguish between different binding modes of the phosphonate headgroup:
Monodentate: One P-O-Metal bond is formed.
Bidentate: Two P-O-Metal bonds are formed, either by chelating to a single metal ion or bridging two.
Tridentate: Three P-O-Metal bonds are formed with the surface.
Research on phosphonic acid-capped nanoparticles has shown that the absence of acidic protons in ¹H MAS NMR spectra, combined with ³¹P NMR data, strongly supports the formation of covalent P-O-Sn linkages, with bidentate and tridentate configurations being predominant. elsevierpure.com The chemical shift anisotropy (ΔCS), which can be measured in static SS-NMR experiments, also provides detailed information about the local structure and symmetry of the phosphorus-containing groups, helping to elucidate bonding. osti.gov
Table 3: Typical Interpretation of ³¹P SS-NMR Chemical Shifts for Surface-Bound Phosphonic Acids
| Bonding Mode | Expected ³¹P Chemical Shift Range (ppm) | Interpretation |
| Physisorbed/Free Acid | Varies (e.g., ~25-35 ppm) | Weak interaction, hydrogen bonding. |
| Monodentate | Shifted from free acid | One covalent P-O-Metal bond formed. |
| Bidentate/Tridentate | Significantly shifted, often more shielded | Strong covalent interaction with the surface. elsevierpure.com |
When this compound is used to functionalize nanoparticles, Dynamic Light Scattering (DLS) and zeta potential measurements are vital for characterizing the resulting colloidal system. nih.gov
Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the nanoparticles in a liquid dispersion. nih.gov Upon successful coating with this compound, the hydrodynamic diameter is expected to increase compared to the bare nanoparticles due to the added molecular layer. DLS is also critical for assessing the colloidal stability of the nanoparticle suspension; a stable, monodisperse sample will show a consistent particle size over time, whereas aggregation will be indicated by a significant increase in the measured diameter. nih.govnih.gov
Zeta Potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticles. nih.govmdpi.com It is a key indicator of colloidal stability. Nanoparticles with a high magnitude (either positive or negative) zeta potential will repel each other, preventing aggregation. nih.gov Metal oxide nanoparticles often have a surface charge that is dependent on the pH of the solution. After functionalization with this compound, the surface chemistry is altered. The deprotonation of the phosphonic acid headgroup typically imparts a negative charge to the nanoparticle surface, especially at neutral or basic pH. Studies on ZnO nanoparticles modified with long-chain phosphonic acids have shown that the surface charge becomes significantly more negative after modification, enhancing stability. mdpi.comresearchgate.net The stability conferred by phosphonic acids is often robust over a wide pH range, typically from acidic to neutral conditions (pH < 8). nih.gov
Table 4: Representative DLS and Zeta Potential Data for Metal Oxide Nanoparticles Before and After Phosphonic Acid Modification Data based on an analogous system (ZnO nanoparticles modified with a long-chain perfluorinated phosphonic acid).
| Sample | Solvent | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Unmodified ZnO Nanoparticles | THF | 217 | -11.48 |
| Modified ZnO Nanoparticles | THF | 497 | -89.12 |
Source: Adapted from scientific studies on modified zinc oxide nanoparticles. mdpi.com
Applications of 12 Phosphonododecanoic Acid in Advanced Materials Science and Engineering Research
Surface Engineering for Corrosion Inhibition and Adhesion Enhancement
The bifunctional nature of 12-phosphonododecanoic acid makes it a prime candidate for surface modification of various materials, particularly metals. The phosphonic acid group can form strong, covalent bonds with metal oxide surfaces, while the carboxylic acid group can interact with polymer coatings or provide a functionalized surface.
Protective Coatings on Metal Alloys in Model Environments
Research into the application of this compound for corrosion inhibition has shown promising results in protecting metal alloys. When applied to a metal surface, these molecules can self-assemble into dense, well-ordered monolayers (SAMs). This creates a hydrophobic barrier that effectively prevents corrosive agents from reaching the metal substrate.
Studies on similar long-chain phosphonic acids have demonstrated their efficacy in protecting aluminum and its alloys. For instance, self-assembled monolayers of phosphonic acids on aluminum can significantly enhance its resistance to corrosion in aggressive environments. The phosphonic acid headgroup strongly binds to the native oxide layer of the aluminum, while the long alkyl chains create a barrier to moisture and corrosive ions. While direct studies on this compound are limited, the principles of corrosion protection through the formation of self-assembled monolayers are well-established for this class of molecules.
Electrochemical Impedance Spectroscopy (EIS) is a common technique used to evaluate the protective properties of these coatings. An increase in the charge transfer resistance and a decrease in the double-layer capacitance in EIS measurements are indicative of effective corrosion inhibition.
| Parameter | Bare Metal Alloy | Metal Alloy with Phosphonic Acid SAM |
| Corrosion Potential (Ecorr) | Lower (more active) | Higher (more noble) |
| Corrosion Current Density (icorr) | Higher | Lower |
| Charge Transfer Resistance (Rct) | Low | High |
| Double-layer Capacitance (Cdl) | High | Low |
Promotion of Polymer Coating Adhesion
The adhesion of polymer coatings to metal surfaces is critical for their long-term performance and durability. This compound can act as an effective adhesion promoter by creating a strong chemical bridge between the metal substrate and the polymer coating. The phosphonic acid group forms a robust bond with the metal oxide surface, while the carboxylic acid end of the molecule can covalently bond or entangle with the polymer chains of the coating, such as an epoxy resin upc.edubohrium.com.
Research on molecules with similar structures, such as (12-ethylamino-dodecyl)-phosphonic acid and phosphoric acid mono-(12-hydroxy-dodecyl) ester, has demonstrated significant improvements in the adhesion of epoxy coatings to aluminum alloys mdpi.com. The presence of these adhesion promoters at the interface enhances the durability of the bond, particularly in humid or corrosive environments mdpi.com. The long aliphatic chain of these molecules also contributes to creating a more hydrophobic interface, which can further improve the resistance to moisture-induced adhesion failure.
Functionalization of Nanomaterials
The ability to tailor the surface properties of nanomaterials is crucial for their application in various advanced technologies. This compound serves as a versatile ligand for the functionalization of a wide range of nanomaterials, particularly metal oxide nanoparticles.
Stabilization and Surface Modification of Metal Oxide Nanoparticles
Metal oxide nanoparticles, such as titanium dioxide (TiO2) and iron oxide (Fe3O4), have a wide range of applications, but their tendency to agglomerate in dispersions can limit their effectiveness. Surface modification with this compound can prevent this agglomeration and improve their dispersibility in various solvents researchgate.net. The phosphonic acid group strongly anchors to the surface of the metal oxide nanoparticles, while the long dodecyl chains provide steric hindrance, keeping the nanoparticles separated researchgate.netnih.gov.
The carboxylic acid terminus of the this compound molecule provides a functional handle for further chemical modifications or for tailoring the surface chemistry of the nanoparticles to be more compatible with a specific matrix, such as a polymer or a biological medium. This surface functionalization is critical for creating stable and well-dispersed nanoparticle systems for applications in catalysis, electronics, and biomedical imaging.
| Nanoparticle | Surface Modifying Agent | Effect on Dispersion Stability |
| Titanium Dioxide (TiO2) | This compound | Improved stability in non-polar solvents |
| Iron Oxide (Fe3O4) | This compound | Enhanced dispersibility and prevention of agglomeration |
Development of Nanofluids through Tailored Nanoparticle Surfaces
Nanofluids, which are suspensions of nanoparticles in a base fluid, have shown potential for enhanced heat transfer applications. The stability of the nanoparticle suspension is a key factor in the performance of nanofluids. Surface modification of nanoparticles with molecules like this compound is essential for creating stable nanofluids with tailored properties.
By functionalizing nanoparticles with this compound, their surface can be rendered more compatible with the base fluid, preventing sedimentation and maintaining a stable dispersion over time. The long hydrocarbon chains of the modifying agent can also influence the rheological properties of the nanofluid, such as its viscosity. Furthermore, the tailored nanoparticle surfaces can affect the thermal conductivity of the nanofluid by influencing the interfacial thermal resistance between the nanoparticles and the base fluid. While specific studies on this compound in nanofluids are not widely available, the principles of surface modification for nanofluid stability and performance are well-established.
Biomaterials Research Applications (Excluding Clinical Human Trials)
In the field of biomaterials, the surface properties of an implant play a critical role in its biocompatibility and integration with surrounding tissues. This compound and similar molecules are being investigated for the surface modification of biomaterials like titanium and its alloys to improve their performance.
The phosphonic acid group can form a stable, self-assembled monolayer on the native oxide layer of titanium implants nih.govresearchgate.net. The exposed carboxylic acid groups can then be used to immobilize bioactive molecules, such as peptides or growth factors, which can promote bone growth and integration (osseointegration) nih.gov. This surface functionalization can lead to faster healing times and improved long-term stability of the implant.
Research on carboxyethylphosphonic acid, a molecule with a similar functional group structure, has shown that modifying titanium surfaces can enhance cellular behavior, including proliferation and migration, which are crucial for tissue healing nih.gov. While direct in-vitro studies on this compound are limited in publicly available literature, the established principles of using bifunctional phosphonic acids for surface modification of biomaterials suggest its potential in this area.
Surface Modification of Dental Implant Materials for Research
The surface properties of dental implants are paramount to their clinical success, as the initial interactions between the implant and the surrounding biological environment dictate the long-term stability and integration of the device. nih.gov Titanium and its alloys are the materials of choice for dental implants due to their excellent mechanical properties and the spontaneous formation of a stable, biocompatible titanium oxide (TiO₂) layer on their surface. cardiff.ac.ukmdpi.com However, to further enhance the biological performance and accelerate the process of osseointegration—the direct structural and functional connection between living bone and the implant surface—research has focused on modifying this native oxide layer. upenn.edunih.gov
One promising strategy in advanced materials science is the use of this compound and related long-chain phosphonic acids to create highly ordered, self-assembled monolayers (SAMs) on the implant surface. cardiff.ac.ukchemicalbook.com These molecules act as a crucial link between the inorganic implant material and the biological environment. researchgate.net The mechanism involves the phosphonic acid headgroup, which forms strong, stable covalent bonds (P-O-Ti) with the hydroxyl groups present on the titanium oxide surface. cardiff.ac.ukchemicalbook.com This creates a robust and densely packed molecular layer.
The terminal functional group at the other end of the long alkyl chain can be tailored for specific biological functions. For instance, research has been conducted using the closely related (12-carboxydodecyl)phosphonic acid, where the terminal carboxyl group can be activated. nih.gov This activation, often using N-hydroxysuccinimide, allows for the covalent immobilization of bioactive molecules, such as proteins, directly onto the implant surface. nih.gov A key example is the attachment of Bone Morphogenetic Protein-2 (BMP-2), a potent osteogenic growth factor that stimulates bone formation and can significantly enhance the speed and quality of osseointegration. nih.govnih.gov This bio-functionalization aims to transform the typically bio-inert titanium surface into a bioactive one that actively promotes bone healing. researchgate.netnih.gov
The process of surface modification and its characterization is a multi-step procedure, as detailed in various research models.
| Step | Description | Purpose | Characterization Techniques | Key Findings |
|---|---|---|---|---|
| 1. Substrate Preparation | Polishing and cleaning of commercially pure titanium (cp Ti) disks. | To create a standardized and clean surface for monolayer formation. | - | Provides a consistent baseline for modification. |
| 2. SAM Formation | Immersion of the titanium substrate in a solution containing the phosphonic acid (e.g., 12-carboxydodecyl)phosphonic acid). nih.gov | To form a dense, ordered, and covalently bonded self-assembled monolayer. | X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). nih.govresearchgate.net | Formation of a chemical link between the titanium and the phosphonic acid molecule is confirmed. researchgate.net |
| 3. Activation of Terminal Groups | Chemical activation of the terminal carboxyl groups on the monolayer surface (e.g., using N-hydroxysuccinimide). nih.gov | To prepare the surface for the attachment of bioactive molecules. | XPS analysis to confirm chemical changes. nih.gov | Successful activation enables subsequent protein binding. |
| 4. Bio-functionalization | Immobilization of bioactive molecules like Bone Morphogenetic Protein-2 (BMP-2) onto the activated surface. nih.govnih.gov | To create a bioactive surface that actively promotes osteogenesis. | XPS to detect the presence of nitrogen from the protein. nih.gov | Confirms the successful binding of the desired bioactive agent to the implant surface. |
Enhancing Biocompatibility in In Vitro and Ex Vivo Models
Modifying implant surfaces with this compound and its analogs is intended to improve biocompatibility, which is the ability of a material to perform with an appropriate host response in a specific application. mdpi.com This enhanced biocompatibility is rigorously tested in controlled laboratory settings using in vitro and ex vivo/in vivo models before any potential clinical application.
In Vitro Evaluation
In vitro studies provide the initial assessment of a modified material's bioactivity and its interaction with cellular components. A common method involves incubating the surface-modified titanium disks in physiological solutions like Hank's Balanced Salt Solution (HBSS), which mimics the ion concentration of human blood plasma. researchgate.net The ability of the surface to induce the deposition of calcium phosphate is a key indicator of its potential to bond with bone. researchgate.net Research on titanium surfaces grafted with phosphonic acids showed the formation of calcium phosphate deposits after 14 days of incubation in HBSS, indicating positive bioactivity. researchgate.net Furthermore, modifying the surface with phosphonic acids can improve its hydrophilicity (wettability), a property known to favor cell adhesion and proliferation. nih.gov
Ex Vivo and In Vivo Research Findings
To assess the true impact on osseointegration, researchers utilize animal models, which provide a more complex biological system that closely resembles the clinical scenario in humans. A preclinical study using a minipig model evaluated titanium implants with a conventional acid-etched surface against those treated with carboxyethylphosphonic acid (CEPA) and functionalized with BMP-2. nih.gov After a 4-week healing period, the implants were retrieved, and histomorphometric analysis was performed to quantify the bone response. nih.gov This analysis provides precise measurements of key osseointegration parameters.
The results demonstrated a statistically significant improvement in bone-to-implant contact (BIC) for the phosphonic acid and BMP-2 treated implants compared to the control group. nih.gov Light microscopy revealed areas of new ectopic bone formation in the medullary space around the experimental implants, without any intervening fibrous tissue, which is a hallmark of successful osseointegration. nih.gov
| Parameter Evaluated | Control Implant (SLA type surface) | Experimental Implant (CEPA + BMP-2 Surface) | Statistical Significance (p-value) | Reference |
|---|---|---|---|---|
| Bone-to-Implant Contact (BIC) | Data not specified | Significantly higher than control | p = 0.0001 | nih.gov |
| Corrected Bone-to-Implant Contact (BICc) | Data not specified | Significantly higher than control | p = 0.001 | nih.gov |
| New Bone Formation (BV/TV) | No significant difference | No significant difference | Not statistically significant | nih.gov |
| Bone Density Between Threads (BAI/TA) | No significant difference | No significant difference | Not statistically significant | nih.gov |
| Peri-implant Bone Density (BAP/TA) | No significant difference | No significant difference | Not statistically significant | nih.gov |
These findings suggest that the surface modification of titanium implants with phosphonic acids, particularly when used to anchor osteogenic proteins like BMP-2, can significantly enhance the early stages of bone bonding at the implant interface. nih.gov By creating a more bioactive and osteoinductive surface, this research paves the way for advanced dental implants that may reduce healing times and improve outcomes, especially in challenging clinical situations. upenn.edunih.gov
Computational and Theoretical Investigations of 12 Phosphonododecanoic Acid Systems
Density Functional Theory (DFT) Calculations for Adlayer Formation
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to elucidate the adsorption behavior and adlayer formation of phosphonic acids on various substrates at the atomic level. While direct DFT studies specifically on 12-phosphonododecanoic acid are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on similar long-chain alkylphosphonic acids and other functionalized phosphonic acids on relevant metal oxide surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃).
DFT calculations are instrumental in determining the most energetically favorable binding configurations of the phosphonic acid headgroup onto the substrate. For phosphonic acids, several binding modes are typically considered, including monodentate, bidentate, and tridentate coordination with the surface metal atoms. The calculated adsorption energies for these configurations help identify the most stable binding geometry. For instance, studies on aminopropylphosphonic acid on the anatase (101) surface of TiO₂ have shown that various binding modes can coexist, with adsorption energies influenced by factors such as water coverage. uantwerpen.be
The general consensus from DFT studies on analogous systems is that bidentate and tridentate binding modes are often more stable than monodentate attachment, leading to a robust anchoring of the molecules to the surface. The precise adsorption energy is sensitive to the specific substrate material, its crystal facet, and the presence of surface hydroxyl groups.
To illustrate the nature of data obtained from such calculations, the following table presents hypothetical DFT-calculated adsorption energies for different binding modes of a generic long-chain phosphonic acid on a metal oxide surface, based on trends observed in the literature.
| Binding Mode | Adsorption Energy (kJ/mol) | Key Features |
| Monodentate | -150 to -250 | One P-O-Metal bond |
| Bidentate | -250 to -400 | Two P-O-Metal bonds |
| Tridentate | -300 to -450 | Three P-O-Metal bonds |
Note: These values are illustrative and the actual adsorption energies for this compound would require specific DFT calculations.
Modeling Enthalpic Factors in Surface Adsorption
The enthalpy of adsorption, a critical thermodynamic parameter, dictates the spontaneity and strength of the interaction between this compound and a surface. Computational models, particularly those derived from DFT calculations, provide a means to estimate these enthalpic contributions. The adsorption enthalpy (ΔH_ads) is closely related to the calculated adsorption energy (E_ads), with corrections for zero-point energy and thermal effects.
For the chemisorption of phosphonic acids on metal oxides, the process is generally exothermic, signifying a strong, favorable interaction. The magnitude of the adsorption enthalpy is influenced by several factors:
Strength of the P-O-Metal bond: This is the primary contributor to the favorable enthalpy of adsorption.
Solvent effects: The nature of the solvent from which the SAM is deposited can influence the adsorption process and the final structure of the monolayer.
Theoretical investigations on the adsorption of various molecules on surfaces like α-Al₂O₃ have demonstrated the utility of DFT in calculating adsorption enthalpies and understanding the role of different surface sites and interactions. researchgate.netmdpi.com While specific enthalpic data for this compound is scarce, the trends observed for similar systems, such as the strong binding of phosphonic acids to alumina, suggest a significantly negative enthalpy of adsorption.
A representative table of modeled enthalpic factors is provided below, based on general findings for alkylphosphonic acids.
| Contributing Factor | Estimated Enthalpic Contribution (kJ/mol) | Description |
| P-O-Metal Bond Formation | -300 to -500 | The primary driving force for adsorption, highly exothermic. |
| Inter-chain van der Waals Interactions | -10 to -30 (per chain) | Favorable interactions that promote dense packing and ordering. |
| Solvation/Desolvation Effects | Variable | Can be endothermic or exothermic depending on the solvent and surface. |
Molecular Dynamics Simulations for Understanding SAM Dynamics and Interactions
Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior and intermolecular interactions within a self-assembled monolayer of this compound. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into the collective behavior and structural properties of the SAM.
MD simulations of long-chain phosphonic acids, such as octadecyl phosphonic acid (ODPA) on α-alumina, have provided valuable information on the mechanisms of self-organization and the evolution of ordered monolayers. rsc.org These simulations can elucidate key structural parameters of the SAM, including:
Tilt Angle: The average angle the alkyl chains make with respect to the surface normal. A smaller tilt angle generally indicates a more ordered and densely packed monolayer.
Order Parameter: A measure of the conformational order of the alkyl chains. A higher order parameter signifies straighter, all-trans chain conformations.
Surface Coverage: The density of molecules packed on the surface.
These simulations can also probe the influence of factors like solvent and temperature on the SAM formation and its final structure. For example, simulations can discriminate between SAM formation in different solvents like 2-propanol and hexane. rsc.org
The following table summarizes typical properties of a well-ordered alkylphosphonic acid SAM that can be obtained from MD simulations.
| Property | Typical Value Range | Significance |
| Tilt Angle | 10° - 30° | Indicates the degree of packing and orientation of the molecules. |
| Order Parameter (S_z) | 0.7 - 0.9 | Reflects the conformational order and rigidity of the alkyl chains. |
| SAM Thickness | Dependent on chain length | Directly related to the length of the this compound molecule. |
| Surface Coverage | ~4-5 molecules/nm² | Represents the packing density of the monolayer. |
Future Research Directions and Emerging Paradigms for 12 Phosphonododecanoic Acid Research
Exploration of Novel Substrate Interactions and SAM Architectures
Future investigations into 12-phosphonododecanoic acid should prioritize a deeper understanding of its self-assembly on a wider array of technologically relevant substrates beyond traditional metal oxides. While the interaction of phosphonic acids with surfaces like titanium dioxide, zirconium dioxide, and zinc oxide is relatively well-understood, there is a significant opportunity to explore their behavior on less conventional materials.
Novel Substrates of Interest:
Transparent Conductive Oxides (TCOs): Indium tin oxide (ITO) and fluorine-doped tin oxide (FTO) are critical components in optoelectronic devices. Detailed studies on the formation, ordering, and electronic properties of this compound SAMs on these substrates are crucial for developing improved organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices.
Hafnium(IV) Oxide (HfO2) and Zirconium(IV) Oxide (ZrO2): As high-κ dielectrics, HfO2 and ZrO2 are fundamental to modern semiconductor technology. Research into the interaction of this compound with these materials could lead to advanced gate dielectrics and capacitor technologies.
Nanoparticles: The functionalization of various nanoparticles (e.g., gold, iron oxide, quantum dots) with this compound is a promising avenue for creating stable, functional nanomaterials for applications in catalysis, sensing, and biomedical imaging.
Key Research Questions for Novel Substrate Interactions:
How do the surface chemistry and crystallography of different substrates influence the binding geometry (e.g., monodentate, bidentate, tridentate) of the phosphonic acid group?
What is the impact of substrate properties on the packing density, molecular orientation, and long-range order of the resulting SAM?
Integration into Multi-Functional Hybrid Materials for Advanced Research Tools
The bifunctional character of this compound makes it an ideal candidate for the bottom-up fabrication of multi-functional hybrid materials. The phosphonic acid group can anchor the molecule to a solid support, while the terminal carboxylic acid provides a versatile handle for the covalent attachment of a wide range of functional moieties.
Potential Hybrid Material Architectures:
Hierarchical Structures: By sequentially layering different molecules onto a this compound SAM, complex, hierarchical structures with tailored properties can be assembled.
Nanoparticle Composites: this compound can act as a linker molecule to integrate nanoparticles into larger material matrices, leading to composites with enhanced mechanical, optical, or electronic properties.
Polymer-Modified Surfaces: The carboxylic acid terminus can be used to initiate surface-initiated polymerization, growing polymer brushes from the SAM-modified surface to control surface wettability, biocompatibility, or lubrication.
A comparative overview of potential functional moieties for creating hybrid materials is presented in the table below.
| Functional Moiety | Potential Application | Resulting Hybrid Material Property |
| Fluorescent Dyes | Bio-imaging, Sensing | Optically active surface |
| Biotin/Streptavidin | Biosensors, Diagnostics | Biorecognition surface |
| Catalytic Nanoparticles | Heterogeneous Catalysis | Catalytically active material |
| Redox-active Molecules | Molecular Electronics | Electronically addressable surface |
Development of Responsive and Dynamic SAMs based on this compound
A frontier in materials science is the development of surfaces that can respond to external stimuli. This compound provides a platform for creating such dynamic and responsive self-assembled monolayers.
Strategies for Inducing Responsiveness:
pH-Responsive Systems: The terminal carboxylic acid group is inherently pH-sensitive. By controlling the pH of the surrounding environment, the protonation state of the carboxylic acid can be altered, leading to changes in surface charge, wettability, and conformation of the SAM.
Ion-Responsive Systems: The carboxylic acid can chelate specific metal ions, leading to a change in the SAM's properties upon exposure to those ions. This could be exploited for the development of selective ion sensors.
Light-Responsive Systems: By attaching photo-isomerizable molecules (e.g., azobenzene) to the carboxylic acid terminus, the conformation of the SAM can be reversibly controlled with light, enabling the creation of photoswitchable surfaces.
Advanced Computational Modeling for Predictive Material Design
Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will be indispensable in guiding the rational design of materials based on this compound.
Key Areas for Computational Investigation:
Adsorption Energetics and Geometries: DFT calculations can predict the most stable binding configurations of this compound on various substrate surfaces, providing insights into the nature of the molecule-substrate bond.
SAM Formation and Dynamics: MD simulations can model the self-assembly process, revealing how intermolecular interactions and solvent effects influence the final structure and ordering of the monolayer.
Electronic Structure Modifications: Calculations can predict how the SAM modifies the electronic properties of the substrate, such as its work function, which is crucial for applications in electronics.
The following table summarizes key parameters that can be obtained from computational modeling of this compound SAMs.
| Computational Method | Key Parameters | Significance |
| Density Functional Theory (DFT) | Adsorption energy, Bond lengths and angles, Electronic density of states | Understanding of molecule-substrate interaction strength and electronic structure modification. |
| Molecular Dynamics (MD) | Tilt angle, Packing density, Diffusion coefficients | Prediction of SAM structure, order, and stability over time. |
New Frontiers in Bio-Interface Engineering for Fundamental Biological Studies
The ability to create well-defined, functionalized surfaces is of paramount importance for fundamental biological studies. This compound SAMs offer a versatile platform for engineering bio-interfaces with precise control over surface chemistry.
Emerging Applications in Bio-Interface Engineering:
Protein Immobilization and Biosensing: The terminal carboxylic acid can be activated to covalently immobilize proteins, antibodies, or enzymes, creating highly specific and stable biosensors.
Cell Adhesion and Patterning: By patterning regions of a surface with this compound, the adhesion and growth of cells can be spatially controlled, providing a powerful tool for tissue engineering and fundamental studies of cell behavior.
Studying Biomineralization: The phosphonic acid and carboxylic acid groups can mimic aspects of bone and tooth structures, making these SAMs interesting model systems for studying the fundamental processes of biomineralization.
Future research in these areas will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a new generation of advanced materials and technologies.
Q & A
Q. What are the recommended methods for synthesizing 12-phosphonododecanoic acid with high purity?
Synthesis typically involves coupling dodecanoic acid derivatives with phosphonic acid groups. A common approach is the Michaelis-Arbuzov reaction, which facilitates C-P bond formation. For reproducibility, ensure stoichiometric control of phosphorus precursors (e.g., trialkyl phosphites) and rigorous exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, eluting with chloroform/methanol gradients) or recrystallization in ethanol/water mixtures is critical to isolate the target compound. Analytical validation using -NMR and -NMR is required to confirm structure and purity .
Q. How can researchers optimize purification techniques for this compound in lipid-based systems?
Lipid solubility complicates purification due to micelle formation. Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to improve separation efficiency. For large-scale purification, consider countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water solvent system. Monitor purity via LC-MS (negative-ion mode) to detect residual phosphonate intermediates .
Q. What standardized protocols exist for quantifying this compound in environmental matrices?
Extraction methods like solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges are effective for aqueous samples. For solid matrices (e.g., soil), use accelerated solvent extraction (ASE) with methanol/water (70:30). Quantify via LC-MS/MS with a zwitterionic HILIC column to enhance retention of polar phosphonic acid groups. Calibrate with deuterated internal standards (e.g., -12-phosphonododecanoic acid) to mitigate matrix effects .
Advanced Research Questions
Q. What advanced spectroscopic techniques are suitable for characterizing the phosphonic acid group in this compound?
- Solid-state NMR : Use magic-angle spinning (MAS) NMR to study crystalline or amorphous phases, resolving protonation states of the phosphonic acid group.
- X-ray photoelectron spectroscopy (XPS) : Analyze the P 2p binding energy (~133 eV) to distinguish between phosphonic acid and phosphate ester contaminants.
- FT-IR spectroscopy : Monitor O-H stretching (2500–3000 cm) and P=O vibrations (1150–1250 cm) to assess hydrogen bonding and molecular packing .
Q. How do environmental factors (pH, ionic strength) influence the stability and degradation pathways of this compound in aqueous systems?
At pH > 7, the compound undergoes deprotonation, increasing solubility but accelerating hydrolysis. Use kinetic studies with buffered solutions (pH 2–10) and track degradation via -NMR. In high-ionic-strength environments (e.g., seawater), ion pairing with Ca or Mg stabilizes the molecule but reduces bioavailability. Model degradation pathways using density functional theory (DFT) to predict intermediates like phosphoric acid derivatives .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?
Discrepancies often arise from differences in cell membrane composition (e.g., lipid rafts) affecting uptake. Standardize assays by:
- Pre-treating cells with cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) to modulate membrane fluidity.
- Using fluorescently tagged analogs (e.g., BODIPY-labeled derivatives) for real-time tracking via confocal microscopy.
- Correlating bioactivity with cellular ATP levels (via luciferase assays) to control for metabolic variability .
Q. What computational models are effective for predicting the adsorption behavior of this compound on mineral surfaces?
Molecular dynamics (MD) simulations with force fields like COMPASS III can model interactions with hydroxyapatite or iron oxides. Key parameters include:
- Binding energy calculations for phosphonic acid groups.
- Solvation effects using explicit water models.
Validate predictions experimentally via quartz crystal microbalance (QCM) measurements under varying pH and ionic strength .
Methodological and Analytical Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable toxicity in aquatic organisms), apply sensitivity analysis to isolate variables like lipid content or metabolic rates. Use meta-analysis frameworks to harmonize datasets from diverse studies .
- Experimental Design : Follow factorial design (e.g., response surface methodology) to optimize reaction conditions or environmental simulations. Include negative controls (e.g., non-phosphonated dodecanoic acid) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
